molecular formula C12H19NO5 B15275713 (R)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid

(R)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B15275713
M. Wt: 257.28 g/mol
InChI Key: SPNIMVJXSZZKED-MRVPVSSYSA-N
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Description

®-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[34]octane-8-carboxylic acid is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-butoxycarbonyl group: This step usually involves the reaction of the spirocyclic intermediate with tert-butyl chloroformate under basic conditions.

    Oxidation and functional group transformations: These steps are necessary to introduce the carboxylic acid functionality and other desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

®-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Cleavage of chemical bonds by the addition of water.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

®-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid: shares structural similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.

    Spirooxindoles: Known for their bioactivity and use in medicinal chemistry.

    Spirocyclic lactams: Utilized in the synthesis of pharmaceuticals and natural products.

Uniqueness

The uniqueness of ®-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

(8R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-5-12(6-13)7-17-4-8(12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m1/s1

InChI Key

SPNIMVJXSZZKED-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)COC[C@@H]2C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)COCC2C(=O)O

Origin of Product

United States

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